molecular formula C7H14N2O B1609707 N-methylpiperidine-2-carboxamide CAS No. 53941-92-7

N-methylpiperidine-2-carboxamide

Cat. No.: B1609707
CAS No.: 53941-92-7
M. Wt: 142.2 g/mol
InChI Key: OHSDIYRKGMNZBC-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) and Carboxamide Scaffolds in Medicinal Chemistry

The foundation of N-methylpiperidine-2-carboxamide's significance lies in the rich history of its constituent chemical scaffolds: piperidine and carboxamide. Both have independently become cornerstones in the field of medicinal chemistry.

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This structural motif is prevalent in a vast array of natural alkaloids, including not only piperine but also lobeline, and is a core component of the powerful analgesic, morphine. wikipedia.orgtaylorandfrancis.comencyclopedia.pub Its widespread presence in biologically active natural products led to its designation as a "privileged scaffold" in drug discovery. taylorandfrancis.com This status is well-earned, as the piperidine ring is a fundamental building block in numerous approved pharmaceuticals, spanning a wide range of therapeutic areas such as central nervous system modulators, antihistamines, and anticancer drugs. encyclopedia.pubexlibrisgroup.comijnrd.org Over 70 commercialized drugs feature the piperidine scaffold, highlighting its versatility and importance in creating effective medicinal agents. exlibrisgroup.com

The carboxamide functional group (-C(=O)N-) is an amide derived from a carboxylic acid. britannica.com Its significance in medicinal chemistry is profound, largely because the amide bond is the fundamental linkage in peptides and proteins. This makes the carboxamide group a key structural element for molecules designed to interact with biological systems. A related class, the sulfonamides, gave rise to the first commercially available antibacterial agents, known as sulfa drugs, starting with Prontosil in 1932. britannica.com The carbamate (B1207046) group, which can be viewed as a hybrid of an amide and an ester, is another critical functional group in drug design, valued for its chemical stability and its ability to act as a bioisostere for the peptide bond. nih.gov Carboxamide-containing compounds are central to the treatment of a multitude of diseases, and novel carboxamide derivatives continue to be developed as inhibitors for therapeutic targets in cancer and other conditions. acs.orgfrontiersin.org

Current Academic Significance as a Research Scaffold

The academic significance of this compound is primarily as a research chemical and a structural scaffold for the development of more complex molecules. While publications focusing exclusively on this specific compound are limited, its value is evident through the continued exploration of the piperidine-carboxamide framework in medicinal chemistry.

Researchers actively utilize piperidine-carboxamide structures as a foundation for designing novel therapeutic agents. For instance, the related compound N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a potential scaffold for developing multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer. nih.gov This demonstrates the utility of the combined piperidine and carboxamide motifs for creating targeted therapies.

Furthermore, N-methylpiperidine itself is a common reactant and building block in synthetic chemistry. jubilantingrevia.commdpi.com In one study aimed at synthesizing complex 3-hydroxy-2-piperidinone carboxamides, N-methylpiperidine was employed as a nucleophile, showcasing its role in the academic exploration of new synthetic methodologies. nih.gov

The commercial availability of this compound from various chemical suppliers for research purposes underscores its role as a tool for discovery. chemicalbook.comchemscene.comscbt.com It is used as a starting material or a reference compound in the synthesis of new chemical entities and in the broader investigation of structure-activity relationships of piperidine-based compounds. Derivatives such as indole-2-carboxamides and quinoline-4-carboxamides are also subjects of intense research, further highlighting the enduring interest in the carboxamide group as a key component of potential new drugs. acs.orgmdpi.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 53941-92-7 chemicalbook.comchemscene.comscbt.com
Molecular Formula C₇H₁₄N₂O chemscene.comscbt.com
Molecular Weight 142.20 g/mol chemscene.comscbt.com
Synonym Pyridine-2-carboxylic acid methylamide chemscene.com

Computational Chemistry Data

DescriptorValueSource
Topological Polar Surface Area (TPSA) 41.13 Ų chemscene.com
LogP -0.1255 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Hydrogen Bond Donors 2 chemscene.com
Rotatable Bonds 1 chemscene.com

Properties

IUPAC Name

N-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDIYRKGMNZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433677, DTXSID20902693
Record name N-methylpiperidine-2-carboxamide
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Record name NoName_3242
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53941-92-7
Record name N-methylpiperidine-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperidine-2-carboxamide
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Advanced Synthetic Methodologies for N Methylpiperidine 2 Carboxamide and Its Analogues

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For N-methylpiperidine-2-carboxamide, this involves establishing the chiral center at the C2 position of the piperidine (B6355638) ring. Various advanced strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral C=N bonds in cyclic imines and related precursors, offering a safer and often more versatile alternative to high-pressure hydrogenation.

A notable approach involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This method uses a chiral primary amine, which, in the presence of a hydrogen source like formic acid, facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. nih.govresearchgate.net This strategy has proven effective for a variety of substituted pyridiniums, affording chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net A key advantage is its tolerance of various functional groups that might be sensitive to other reduction methods. nih.gov

The choice of hydrogen donor is also critical. A mixture of formic acid and N-methylpiperidine has been identified as a versatile and highly effective hydrogen donor system for the ATH of cyclic imines, such as 3,4-dihydroisoquinolines, catalyzed by ruthenium complexes. acs.org This system can achieve remarkable turnover frequencies (TOF) and high enantioselectivity in very short reaction times. acs.org

Catalyst SystemSubstrate TypeHydrogen DonorKey Features
[RhCpCl2]2 / Chiral AminePyridinium SaltsFormic Acid/TriethylamineExcellent diastereo- and enantioselectivities; broad functional group tolerance. nih.govresearchgate.net
[CpMCl2]2 / TsDPEN (M=Rh, Ir)Cyclic IminesFormic Acid/BaseHigh efficiency and enantioselectivity, particularly in aqueous media. acs.org
Ru(TsEN)Alkene (Piperidine-2,6-dione derivative)Formic Acid/TriethylamineEffective for reducing exocyclic double bonds on piperidine rings. acgpubs.org

Biocatalytic Strategies and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for synthesizing chiral piperidines, operating under mild conditions with exceptional enantio- and regioselectivity. nih.govresearchgate.net

One prominent strategy is the use of multi-enzyme cascades. A one-pot cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can convert simple keto acids into enantiomerically pure substituted piperidines. researchgate.net Another powerful chemo-enzymatic approach combines the chemical synthesis of N-substituted tetrahydropyridines with a subsequent one-pot amine oxidase/ene-imine reductase cascade to produce stereo-defined piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze metal-hydride atom transfer (MHAT) radical cyclizations. bioengineer.org This innovative method forges piperidine rings with high enantiomeric ratios (up to 98:2) under aerobic, whole-cell conditions. bioengineer.org The ability to evolve stereocomplementary enzymes that deliver opposite enantiomers provides remarkable synthetic flexibility. bioengineer.org

Furthermore, carboxylic acid reductases (CARs) have shown promiscuous catalytic activity for amide bond formation. In the absence of the typical reducing cofactor (NADPH), CARs can catalyze the direct amidation of a carboxylic acid with an amine, driven by ATP. This has been applied to the synthesis of the anticonvulsant ilepcimide (B1204553) with up to 96% conversion, demonstrating a biocatalytic route to the carboxamide functionality itself. polimi.it

Enzyme/SystemReaction TypeKey Features
Amine Oxidase / Ene-Imine ReductaseDearomatization CascadeChemo-enzymatic approach for stereo-defined 3- and 3,4-substituted piperidines. nih.gov
CAR / ω-TA / IREDOne-Pot CascadeGenerates chiral piperidines from keto acids with high conversion and stereoselectivity. researchgate.net
Evolved Cytochrome P450Radical CyclizationForms piperidine rings with exceptional enantioselectivity via MHAT. bioengineer.org
Carboxylic Acid Reductase (CAR)AmidationPromiscuous activity allows for direct amide bond formation from a carboxylic acid and amine. polimi.it
Lipase (e.g., Toyobo LIP-300)Kinetic ResolutionAcylation of one enantiomer of a racemic piperidine intermediate allows for separation. acs.org

Chiral Auxiliary and Ligand-Controlled Methods

The use of chiral auxiliaries provides a reliable method for diastereoselective synthesis. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been employed to synthesize 2-substituted piperidine derivatives. polimi.it In this approach, a domino Mannich–Michael reaction with an aldimine bearing the chiral sugar auxiliary proceeds with high diastereoselectivity to form an N-arabinosyl dehydropiperidinone, which can be further transformed into the desired chiral piperidine. polimi.it Similarly, enantiopure aryl-sulfinamides are effective chiral auxiliaries that can be used to generate sulfinylimines, which then undergo stereoselective reactions to produce a variety of N-heterocycles, including piperidines. nih.gov

Ligand-controlled methods rely on a chiral ligand complexed to a metal center to direct the stereochemical outcome of a reaction. The catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine is a powerful example. nih.gov In this method, a chiral ligand coordinates to the lithiated piperidine, which undergoes rapid inversion. Equilibration favors one stereoisomer, which can then be trapped by an electrophile to give highly enantioenriched 2-substituted piperidines. nih.gov Asymmetric hydrogenation of pyridinium salts catalyzed by an Iridium/SegPhos system also exemplifies ligand control, yielding piperidine derivatives with two contiguous stereocenters in high enantiomeric and diastereomeric excess. whiterose.ac.uk

Diastereomeric Resolution Techniques for N-Methylpiperidine Intermediates

Resolution techniques are employed to separate enantiomers from a racemic mixture. Catalytic kinetic resolution is a highly efficient method where one enantiomer of a racemic intermediate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer enriched.

The kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation. documentsdelivered.com For instance, a chiral hydroxamic acid has been used as a stoichiometric reagent to selectively acylate one enantiomer of a racemic piperidine, allowing for the separation of the acylated product from the unreacted starting material. The selectivity of this process can be highly dependent on the relative stereochemistry (cis vs. trans) of the substituents on the piperidine ring. documentsdelivered.com

Enzymes, particularly lipases, are also widely used for kinetic resolution. The enzyme-catalyzed acylation of a racemic piperidine derivative, such as (±)-4-bromo-3-chloro-N-Boc-piperidine, in the presence of an acylating agent can selectively acylate one enantiomer, which can then be easily separated. acs.org This method is valued for its high selectivity and mild reaction conditions. Another approach is the dynamic kinetic resolution of N-Boc-2-lithiopiperidine using the chiral ligand sparteine, which deprotonates one enantiomer of the starting material preferentially, allowing for its enantioenriched functionalization. nih.govwhiterose.ac.uk

Resolution MethodReagent/CatalystIntermediate TypeKey Principle
Catalytic Kinetic ResolutionChiral Hydroxamic AcidDisubstituted PiperidinesEnantioselective acylation of one enantiomer. documentsdelivered.com
Enzymatic Kinetic ResolutionLipasePiperidine Atropisomers/AlcoholsEnzyme-catalyzed selective acylation or hydrolysis. acs.orgnih.gov
Dynamic Kinetic Resolutionn-BuLi / SparteineN-Boc-2-aryl-4-methylenepiperidinesBase/chiral ligand system preferentially deprotonates one enantiomer from an equilibrating racemic mixture. nih.govwhiterose.ac.uk

Ring Formation Strategies for the Piperidine Moiety

Constructing the core piperidine ring is a fundamental step in the synthesis of this compound. The hydrogenation of readily available pyridine (B92270) precursors is one of the most direct and atom-economical strategies.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of the pyridine ring to form a piperidine is a well-established transformation. Traditionally, this requires high temperatures and high pressures of hydrogen gas. bioengineer.org However, recent advancements have led to milder and more efficient methods.

Electrocatalytic hydrogenation has emerged as a sustainable alternative that operates at ambient temperature and pressure. researchgate.netucd.ie Using a membrane electrode assembly with a carbon-supported rhodium (Rh/C) catalyst, various pyridines can be hydrogenated to piperidines with high efficiency and yield, avoiding the need for high-pressure H2 gas or acidic additives. researchgate.netbioengineer.orgucd.ie

For asymmetric synthesis, the direct hydrogenation of pyridinium salts is particularly effective. researchgate.net Quaternization of the pyridine nitrogen activates the ring towards reduction. Using homogeneous chiral metal catalysts, such as iridium complexes with chiral phosphine (B1218219) ligands (e.g., SegPhos), allows for the asymmetric hydrogenation of substituted pyridinium salts to yield chiral piperidines with excellent enantioselectivity. whiterose.ac.uk This approach overcomes many challenges associated with the direct asymmetric hydrogenation of neutral pyridines, which often requires bespoke substrates or catalysts. nih.gov

MethodCatalystConditionsKey Advantages
Electrocatalytic HydrogenationRh/C CathodeAmbient Temp/Pressure, AEM ElectrolyzerSustainable, avoids high-pressure H2 and additives, high current efficiency. researchgate.netucd.ie
Asymmetric HydrogenationIr/SegPhosH2 pressure, HomogeneousHigh enantioselectivity and diastereoselectivity for activated pyridinium salts. whiterose.ac.uk
Reductive TransaminationRhodium / Chiral AmineTransfer HydrogenationMild conditions, excellent stereocontrol, broad scope. nih.govresearchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of the piperidine core. Various methods have been developed to facilitate the formation of this N-heterocycle from acyclic precursors.

One notable approach is the radical-mediated cyclization of amino-aldehydes. For instance, a cobalt(II) catalyst has been effectively used to promote the intramolecular cyclization of linear amino-aldehydes, yielding various piperidines. nih.gov Another strategy involves the intramolecular cyclization of amides bearing an alkene group through hydride transfer, which is efficient in polar solvents like DMSO and DMF. nih.gov However, this reaction is sensitive to water, which can lead to the formation of by-products. nih.gov

A highly stereoselective method for creating pyrrolidine (B122466) and piperidine rings involves the bromination of an isolated double bond, followed by aminocyclization. researchgate.net Furthermore, a tandem protocol that combines amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot provides a facile route to N-substituted piperidines. nih.gov This method is characterized by its mild reaction conditions and good yields for a variety of substrates. nih.gov

The table below summarizes various intramolecular cyclization strategies for piperidine synthesis.

Table 1: Intramolecular Cyclization Strategies for Piperidine Synthesis
Method Precursor Key Reagents/Catalysts Key Features Reference
Radical-Mediated Cyclization Linear amino-aldehydes Cobalt(II) catalyst Good yields for various piperidines and pyrrolidones. nih.gov
Hydride Transfer Cyclization Alkene group-bearing amides - Efficient in polar solvents; water-sensitive. nih.gov
Bromination/Aminocyclization Substrates with isolated double bonds Bromine Highly stereoselective. researchgate.net
Tandem Amide Activation/Cyclization Halogenated amides Tf2O, NaBH4 One-pot reaction with mild conditions and good yields. nih.gov

Multicomponent Reaction Approaches for N-Heterocycles

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like piperidine derivatives in a single step from three or more starting materials. nih.gov These reactions are valued for their atom economy and ability to generate diverse molecular libraries. nih.govresearchgate.net

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. researchgate.netnih.gov The Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, an isocyanide, and a carbonyl compound to produce dipeptide-like structures. researchgate.net This reaction has been successfully used to create structurally diverse libraries of piperidine-based analogues with multiple points of diversity in a single step. researchgate.net A variation known as the split-Ugi reaction is suitable for bis-secondary diamines like piperazine (B1678402), allowing for regioselective desymmetrization of the amine core in one step. nih.gov

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides. nih.gov While the resulting ester functionality can be less stable than the amide from an Ugi reaction, the P-3CR is still a valuable tool for generating molecular diversity. researchgate.netnih.gov

Other MCRs for synthesizing functionalized piperidines include one-pot reactions using nano-crystalline solid acid catalysts, which offer advantages such as short reaction times and mild conditions. bas.bg The Povarov reaction, which can be performed as a multicomponent process, is another key method for synthesizing substituted piperidines. mdpi.com

The table below highlights key multicomponent reactions for piperidine synthesis.

Table 2: Multicomponent Reactions for Piperidine Synthesis
Reaction Components Product Key Features Reference
Ugi Reaction (U-4CR) Carboxylic acid, amine, isocyanide, carbonyl compound α-acetamido carboxamide High atom economy, generates diverse libraries. researchgate.netnih.gov
Passerini Reaction (P-3CR) Carboxylic acid, isocyanide, carbonyl compound α-acyloxyamide Three points of diversity, simple starting materials. nih.gov
Split-Ugi Reaction Acid, bis-secondary diamine, carbonyl, isocyanide Desymmetrized diamine derivatives Regioselective functionalization of symmetrical diamines. nih.gov
Nano-catalyzed MCR 1,3-dicarbonyl compounds, amines, aromatic aldehydes Functionalized piperidines Short reaction times, mild conditions, easy work-up. bas.bg

Carboxamide Bond Formation and Derivatization

The formation and subsequent modification of the carboxamide bond are critical steps in the synthesis of this compound and its analogues.

Peptide Coupling Reagent Applications

The formation of the amide bond, often referred to as a peptide bond in the context of amino acid coupling, is typically facilitated by coupling reagents to activate the carboxylic acid. bachem.com A wide array of such reagents has been developed to ensure efficient coupling while minimizing side reactions like racemization. uni-kiel.de

Commonly used carbodiimide (B86325) reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.com For solid-phase synthesis, DIC is often preferred as its urea (B33335) byproduct is more soluble. peptide.com

Onium-type reagents, such as phosphonium (B103445) and aminium salts, are highly effective, especially for coupling sterically hindered or N-methylated amino acids. uni-kiel.desigmaaldrich.com Prominent examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are efficient reagents that result in minimal racemization, particularly when HOBt is added. peptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high reactivity and reduced epimerization rates compared to HBTU. bachem.compeptide.com The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, enhancing coupling efficiency. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-methyl amino acids. peptide.comsigmaaldrich.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU and is considered a safer alternative to explosive benzotriazole-based reagents. bachem.comresearchgate.net

The choice of coupling reagent is crucial for achieving high yields and maintaining the stereochemical integrity of the final product. uni-kiel.de

The table below compares various peptide coupling reagents.

Table 3: Comparison of Common Peptide Coupling Reagents
Reagent Type Key Advantages Considerations Reference
DCC/DIC Carbodiimide Commonly used, effective. Byproduct removal can be an issue (DCC); potential for racemization. peptide.com
HBTU/TBTU Aminium Efficient, low racemization with HOBt. Based on explosive benzotriazole. peptide.com
HATU Aminium Very fast, less epimerization, good for hindered couplings. More expensive than older reagents. bachem.compeptide.com
PyAOP Phosphonium Highly effective, especially for N-methyl amino acids. Phosphonium-based. peptide.comsigmaaldrich.com
COMU Aminium High efficiency, safer (no explosive HOBt/HOAt). Newer reagent. bachem.comresearchgate.net

Acylation Reactions Involving N-Methylpiperidine

N-methylpiperidine, as a tertiary amine, can participate in various chemical reactions, including acylation. cymitquimica.com While direct acylation of a tertiary amine to form an amide is not a standard transformation, N-methylpiperidine can act as a reactant in syntheses that ultimately lead to acylated products. For instance, it is used as a reactant for sp3 C-H bond activation with ruthenium(II) catalysts and subsequent C(3)-alkylation of cyclic amines. sigmaaldrich.comlookchem.com

More directly, N-formyl piperidine can be prepared by reacting piperidine with an organic acid ester, such as methyl formate, at elevated temperatures. google.com This demonstrates a pathway to an N-acylated piperidine. Palladium-catalyzed N-acylation of tertiary amines by carboxylic acids, proceeding through the cleavage of a C-N bond, has also been reported, offering a route to amides. organic-chemistry.org

Modifications and Substitutions at the Carboxamide Nitrogen

The synthesis of analogues of this compound often involves modifications and substitutions at the carboxamide nitrogen. A common strategy is to synthesize a piperidine carboxylic acid intermediate and then couple it with various primary or secondary amines to generate a library of carboxamide derivatives.

For example, a series of (R)-piperidine-3-carboxamide derivatives were synthesized by first preparing (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid intermediates. mdpi.com These intermediates were then coupled with a range of benzylamines using the coupling agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final target compounds. mdpi.com This modular approach allows for the introduction of diverse substituents on the carboxamide nitrogen, enabling the exploration of structure-activity relationships.

Optimization and Scale-Up Considerations in Synthetic Pathways

Optimizing synthetic routes for efficiency and scalability is crucial for the practical application of these methodologies. Key considerations include the use of one-pot reactions, the selection of robust catalysts, and the development of environmentally benign procedures.

The choice of catalyst is also critical. The use of nano-crystalline solid acid catalysts in MCRs for piperidine synthesis allows for mild reaction conditions, easy separation of the catalyst, and potential for recycling, all of which are beneficial for scale-up. bas.bg

For amide bond formation, the development of protocols that avoid the use of organic solvents is a significant step towards greener chemistry. For example, the use of certain amphiphiles can enable rapid amide couplings in water, with the product precipitating out for easy isolation. organic-chemistry.org Furthermore, developing recyclable coupling agents, such as 2,2′-dipyridyldithiocarbonate (DPDTC), which generates easily removable by-products, contributes to more sustainable and scalable processes. researchgate.netnih.gov

Finally, reaction conditions must be carefully optimized. For instance, in the Ugi-type synthesis of piperidine bis-amides, changing the reaction conditions from methanolic citric acid to a phosphate (B84403) buffer and extending the reaction time significantly improved the yield, demonstrating the impact of solvent and pH on reaction efficiency. clockss.org

Process Efficiency and Yield Optimization

Optimizing the synthesis of this compound and its analogues involves a multi-faceted approach, considering reaction conditions, catalyst selection, and process design to maximize product output and purity.

A primary and straightforward method for synthesizing this compound involves the direct reaction of a suitable precursor, such as ethyl piperidine-2-carboxylate, with methylamine (B109427). rsc.org In a typical procedure, the ethyl ester is saturated with methylamine in an ethanol (B145695) solution and left to react for 24 hours. After removing the solvent, the crude product can be purified by distillation or recrystallization to yield the final carboxamide. rsc.org

For more complex analogues, amide bond formation is frequently achieved through the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to facilitate the reaction between a piperidine-2-carboxylic acid precursor and the desired amine. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to ensure good solubility and reactivity.

Yields for these synthetic routes can vary significantly depending on the specific substrates and conditions. Carbodiimide-mediated coupling reactions typically afford yields ranging from 65% to 85%. Alternative strategies, such as the hydrogenation of N-methyl-pyridine-2-carboxamide precursors, can achieve higher yields of 90-95%, though this may require specialized high-pressure equipment. Acid-catalyzed direct amidation presents another viable route, with reported yields between 75% and 80%.

Table 1: Comparative Yields of Synthetic Methods for Piperidine-2-carboxamide (B12353) Analogues This table summarizes typical yield ranges for various synthetic methods used to produce this compound and its analogues.

Synthetic MethodCoupling/Key ReagentsTypical Yield (%)Key Considerations
Amidation of EsterMethylamineData not specified, but effectiveSimple, direct method
Carbodiimide CouplingDCC or EDC, often with HOBt or NHS65 - 85 Byproduct removal (e.g., DCU) can be challenging
Direct AmidationAcid catalyst (e.g., H₂SO₄)75 - 80 Requires handling of strong acids
Hydrogenation of PyridinesH₂/Catalyst90 - 95 Requires high-pressure equipment
AlkylationAlkyl halides (e.g., butyl bromide)70 - 90 Used for N-substitution on the carboxamide

Stereochemical Purity Control and Determination

Given that the 2-position of the piperidine ring is a chiral center, controlling and confirming the stereochemistry of this compound and its analogues is of paramount importance. The biological activity of such compounds is often highly dependent on their stereoisomeric form.

Stereochemical control is typically achieved by starting with an optically active precursor. For instance, the synthesis can begin with an enantiomerically pure form of piperidine-2-carboxylic acid, such as (S)-piperidine-2-carboxylic acid, to produce the corresponding (S)-enantiomer of the final product. acs.org Catalytic and stereocontrolled reactions, such as the deconstructive aminolysis of bicyclic lactam-lactones, have also been developed to produce highly decorated and optically active piperidinone carboxamides with high diastereoselectivity. nih.gov

Once the compound is synthesized, its stereochemical purity must be rigorously determined. A suite of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase, is a fundamental method for separating enantiomers and quantifying the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can help confirm the relative stereochemistry of the molecule. For unambiguous determination of the absolute configuration, X-ray crystallography is the definitive method. This technique involves analyzing the diffraction pattern of a single crystal of the compound, which provides a precise three-dimensional map of the atomic positions.

Table 2: Methods for Stereochemical Purity Determination This table outlines common analytical methods used to control and determine the stereochemical purity of chiral piperidine derivatives.

MethodPurposeKey Information Provided
Chiral HPLC Separation and QuantificationEnantiomeric excess (ee%) or diastereomeric ratio (dr)
NMR Spectroscopy (e.g., NOESY) Structural ConfirmationRelative stereochemistry, conformational analysis
X-ray Crystallography Absolute Structure DeterminationUnambiguous 3D structure and absolute configuration
Synthesis from Chiral Precursors Stereochemical ControlEnsures formation of a specific desired stereoisomer acs.orggoogle.com

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of N-methylpiperidine-2-carboxamide. It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and the dynamic processes the molecule undergoes.

Conformational Analysis using Dynamic NMR Spectroscopy

The N-methylpiperidine ring is not static; it exists in a dynamic equilibrium between different conformations. The primary conformations for a piperidine (B6355638) ring are the chair and boat forms, with the chair being significantly more stable. For N-methylpiperidine derivatives, two distinct chair conformers are possible due to the nitrogen inversion process, which interconverts the axial and equatorial positions of the N-methyl group. Furthermore, rotation around the C2-amide bond (the bond between the piperidine ring and the carboxamide group) can be restricted due to its partial double-bond character, leading to the presence of rotamers. scbt.com

Dynamic NMR (DNMR) spectroscopy is employed to study these conformational changes. At sufficiently low temperatures, the interchange between conformers can become slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures (a variable-temperature NMR study), it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange, such as the activation energy (ΔG‡).

For N-methylpiperidine itself, the chair conformation with an equatorial methyl group is generally favored to minimize steric interactions. nist.gov The introduction of the carboxamide group at the C2 position introduces further complexity. The dynamic processes that can be studied in this compound include:

Ring Inversion: The interconversion between the two chair forms of the piperidine ring.

Nitrogen Inversion: The flipping of the nitrogen pyramid, which interconverts the axial and equatorial N-methyl group.

Amide Bond Rotation: The rotation around the C(O)-N bond of the carboxamide group.

The presence of rotamers due to hindered bond rotation is a known phenomenon in related molecules, which can lead to a doubling of NMR peaks for each proton and carbon if the exchange is slow. scbt.comchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Piperidine Scaffolds (Note: Experimental data for this compound is not publicly available. This table presents data for parent compounds to illustrate expected chemical shift regions.)

CompoundAtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
N-Methylpiperidine N-CH₃~2.2-2.3 chemicalbook.com~47.0
C2/C6-H (axial)~2.3 chemicalbook.com~56.8
C2/C6-H (equatorial)~2.3 chemicalbook.com~56.8
C3/C5-H~1.5-1.6 chemicalbook.com~26.5
C4-H~1.4 chemicalbook.com~24.5
Pyridine-2-carboxamide H3~7.8-7.9 chemicalbook.com-
H4~7.4-7.5 chemicalbook.com-
H5~8.2 chemicalbook.com-
H6~8.5-8.6 chemicalbook.com-
C=O-~165.0

Two-Dimensional NMR Techniques (e.g., EXSY, HMBC, HMQC) for Structural Elucidation

While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment of complex molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nist.gov It is invaluable for assigning carbon signals based on the more easily assigned proton spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. nist.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). researchgate.net This is crucial for piecing together the molecular skeleton. For instance, in this compound, HMBC would show correlations from the N-methyl protons to the C2 and C6 carbons of the piperidine ring, and from the H2 proton to the carbonyl carbon of the carboxamide group, confirming the connectivity.

Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study chemical exchange processes, making it a powerful extension of dynamic NMR. If conformers are in slow exchange, an EXSY spectrum will show cross-peaks connecting the signals of atoms that are exchanging between the different conformational sites. This provides direct evidence of the dynamic equilibrium and helps in assigning the spectra of the individual conformers.

Isotopic Labeling for Complex Structure Assignments

In cases of severe signal overlap or for studying specific metabolic pathways or reaction mechanisms, isotopic labeling can be a powerful strategy. nih.gov This involves selectively replacing certain atoms in the molecule with their NMR-active isotopes, most commonly ¹³C (in place of ¹²C) and ¹⁵N (in place of ¹⁴N). sigmaaldrich.com

For a small molecule like this compound, this could involve:

Uniform ¹³C and ¹⁵N Labeling: Synthesizing the molecule using precursors enriched in ¹³C and ¹⁵N. This allows for a variety of advanced triple-resonance NMR experiments and significantly enhances the signal of these nuclei. sigmaaldrich.com

Selective Labeling: Introducing a ¹³C or ¹⁵N label at a specific position. For example, using ¹³C-labeled methyl iodide in the synthesis would label the N-methyl group. This simplifies the spectrum and allows for the unambiguous assignment of signals related to that specific position. nih.govwhiterose.ac.uk

Deuterium (B1214612) Labeling: Replacing protons with deuterium (²H) can simplify complex ¹H NMR spectra and is used to probe specific dynamic processes. nih.gov

These labeling strategies, while synthetically demanding, provide unparalleled detail for spectral assignment and the study of molecular dynamics. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Elucidation of Functional Groups and Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the key expected IR absorptions would be:

Amide N-H Stretch: A primary amide (-CONH₂) would typically show two bands in the region of 3400-3180 cm⁻¹.

C-H Stretch: Aliphatic C-H stretches from the piperidine ring and N-methyl group are expected just below 3000 cm⁻¹.

Amide C=O Stretch (Amide I band): This is a very strong and characteristic absorption, typically appearing in the range of 1680-1630 cm⁻¹.

Amide N-H Bend (Amide II band): This band appears around 1640-1550 cm⁻¹ and is associated with the N-H bending vibration.

C-N Stretch: Vibrations for the amine and amide C-N bonds would be found in the fingerprint region (1400-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective for observing the vibrations of the piperidine ring skeleton and could provide complementary information to the IR spectrum for the amide group vibrations. geochemsoc.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound (Note: These are predicted ranges based on characteristic frequencies of related compounds.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amide (R-CONH₂)N-H Stretch3400 - 3180 (two bands)Medium
Aliphatic C-HC-H Stretch2980 - 2850Strong
Amide C=OC=O Stretch (Amide I)1680 - 1630Strong
Amide N-HN-H Bend (Amide II)1640 - 1550Medium-Strong
Amine/Amide C-NC-N Stretch1400 - 1000Medium

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ), electron ionization (EI) would likely induce fragmentation. chemscene.com

The expected fragmentation pathways would involve:

Alpha-Cleavage: The cleavage of bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the carboxamide group or fragmentation of the piperidine ring.

Loss of the Amide Group: Cleavage of the C2-C(O)NH₂ bond would result in a fragment corresponding to the N-methylpiperidine ring.

Fragmentation of the Carboxamide Moiety: Loss of ·NH₂ (m/z = 16) or CO (m/z = 28) from the molecular ion.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental composition (e.g., C₇H₁₄N₂O).

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its enantiomers.

Due to the presence of a chiral center at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. mdpi.com This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving a wide range of racemic compounds, including piperidine derivatives. nih.govresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. sigmaaldrich.com Method development involves optimizing the mobile phase composition (often a mixture of an alkane like hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol) and the flow rate to achieve baseline separation of the enantiomers. nih.gov

Table 3: Exemplary Chiral HPLC Method Parameters

ParameterDescription
ColumnChiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Ethanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Expected OutcomeBaseline separation of (R)- and (S)-N-methylpiperidine-2-carboxamide

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov While this compound may be directly analyzable, its polarity could lead to poor peak shape or column bleed. To improve its chromatographic behavior, derivatization is sometimes employed to create more volatile and less polar analogues. However, direct analysis of piperazine (B1678402) derivatives by GC-MS has also been successfully demonstrated. unodc.org The retention indices and mass spectra obtained from GC-MS analysis serve as reliable identifiers for the compound. nist.gov

Table 4: Potential GC Method Parameters

ParameterDescription
ColumnDB-5ms (5% Phenyl-methylpolysiloxane) or similar
Injection ModeSplit/Splitless
Carrier GasHelium
Temperature ProgramInitial temp 80°C, ramp to 280°C
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

Computational Spectroscopy for Experimental Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data.

Density Functional Theory (DFT) calculations have become a powerful tool for predicting the spectroscopic properties of molecules, providing a theoretical framework to validate experimental findings. researchgate.net For this compound, DFT methods can be used to calculate its optimized molecular geometry, vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. researchgate.netresearchgate.net

By employing a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can generate theoretical spectra that can be compared with experimental ones. researchgate.net A strong correlation between the calculated and observed spectroscopic data provides high confidence in the structural assignment. Furthermore, DFT can be used to analyze frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule. researchgate.net

Table 5: Parameters Predictable by DFT Calculations

Spectroscopic/Molecular PropertyComputational OutputApplication
Vibrational SpectroscopyCalculated IR and Raman FrequenciesCorrelates with experimental FT-IR/Raman spectra to confirm functional groups.
NMR SpectroscopyCalculated ¹H and ¹³C Chemical ShiftsAids in the assignment of experimental NMR signals. acs.org
Molecular GeometryOptimized Bond Lengths and AnglesProvides the most stable 3D conformation of the molecule.
Electronic PropertiesHOMO-LUMO Energy GapOffers insights into the molecule's electronic transitions and reactivity.

Computational Chemistry and Theoretical Studies of N Methylpiperidine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic properties and energetic landscape of N-methylpiperidine-2-carboxamide. These methods are pivotal in predicting molecular stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the geometric and electronic properties of molecules like this compound.

Recent research on closely related N-acylpiperidines, such as N,N,2-trimethylpiperidine-1-carboxamide and 1-(2-methyl-1-piperidyl)ethanone, provides significant insights into the conformational preferences of the this compound scaffold. researchgate.net Studies utilizing DFT methods, such as B3LYP and M06-2X, have shown that for N-acylpiperidines with a 2-methyl substituent, there is a notable preference for the axial orientation of the methyl group. researchgate.net This preference is driven by the minimization of pseudoallylic strain. researchgate.net

For N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol over the equatorial conformer. researchgate.net This energy difference is even more pronounced in 1-(2-methyl-1-piperidyl)ethanone, where the axial conformer is favored by 3.2 kcal/mol. researchgate.net These findings suggest that for this compound, the chair conformation with the carboxamide group in an axial position is likely to be the most stable. The stability of this conformation is attributed to favorable π-conjugation between the piperidine (B6355638) nitrogen and the carbonyl group, which is enhanced in the axial position. researchgate.net

The table below summarizes the calculated free energy differences (ΔG) for the equatorial to axial conformational change in related N-acylpiperidines.

CompoundΔG (kcal/mol) for Equatorial to Axial Switch
N,2-dimethylpiperidine-1-carboxamide-2.1
1-(2-methyl-1-piperidyl)ethanone-3.2

Data sourced from Tu, et al. (2022). researchgate.net

Furthermore, DFT calculations are employed to analyze the electronic properties that govern the reactivity of piperidine derivatives. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential chemical transformations. rsc.orgresearchgate.net

Ab Initio Methods for Molecular Interactions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for accurately describing molecular interactions, such as hydrogen bonding, which are central to the behavior of this compound.

For this compound, ab initio calculations would be instrumental in quantifying the strength of hydrogen bonds formed between the amide proton and a hydrogen bond acceptor, or between the carbonyl oxygen and a hydrogen bond donor. These interactions are critical in determining the compound's behavior in different chemical environments, including its aggregation and solvation properties. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide benchmark data on these interaction energies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational changes, behavior in solution, and aggregation phenomena over time.

Conformational Dynamics and Energy Landscapes

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations can reveal the different conformations the molecule can adopt and the energy barriers between them.

In silico analysis of piperidine carboxamide derivatives has utilized molecular dynamics simulations to confirm conformational stability. nih.gov For this compound, MD simulations would likely show a preference for the chair conformation, consistent with DFT calculations. However, these simulations would also capture the dynamic transitions between different chair and boat conformations, providing a more complete picture of the molecule's flexibility. The equilibrium between twist-boat and chair conformations is a key aspect of the dynamics of N-acylpiperidines. researchgate.net

The energy landscape of this compound can be mapped by analyzing the potential energy of the system throughout the MD trajectory. This landscape would feature energy minima corresponding to stable conformations and transition states corresponding to the energy barriers between them. Understanding this landscape is crucial for predicting the molecule's physical and chemical properties.

Solvation Effects and Solvent Interactions in Aqueous Environments

The behavior of this compound in an aqueous environment is of significant interest, and MD simulations are well-suited to investigate this. These simulations explicitly model the interactions between the solute and surrounding water molecules, providing detailed information about the solvation shell.

While specific MD studies on the solvation of this compound are not prevalent, research on the hydration of similar molecules and ions provides valuable insights. For example, QM/MM MD simulations have been used to study the solvation properties of various ions in aqueous solutions, revealing details about the structure of their hydration shells and the dynamics of ligand exchange. mdpi.com

For this compound, MD simulations in water would likely show the formation of strong hydrogen bonds between the amide group and water molecules. The amide proton would act as a hydrogen bond donor, while the carbonyl oxygen and the piperidine nitrogen would act as hydrogen bond acceptors. The simulations could also quantify the number of water molecules in the first and second solvation shells and their residence times, providing a detailed picture of the local solvent environment. The mobility of water molecules around piperazine-immobilized membranes has been investigated using MD simulations, showcasing the ability of this technique to probe hydration dynamics. researchgate.net

Molecular Aggregation Phenomena in Binary Mixtures

MD simulations can be employed to study the aggregation behavior of this compound in binary mixtures, such as with water. This is particularly relevant for understanding phenomena like self-assembly and precipitation.

Studies on the aggregation of small peptides using MD simulations have shown that this process is often driven by a combination of hydrophobic interactions and the formation of intermolecular hydrogen bonds. nih.govscispace.commdpi.com It is plausible that this compound could exhibit similar aggregation behavior. The piperidine ring provides a hydrophobic region, while the amide group can participate in hydrogen bonding, creating a potential for self-association.

MD simulations of multiple this compound molecules in a solvent could reveal the preferred modes of aggregation, the size and structure of the aggregates, and the key intermolecular interactions that stabilize them. Such simulations would be crucial for understanding the macroscopic properties of solutions containing this compound.

In Silico Prediction of Biological Activity and Target Identification

In silico approaches are instrumental in the early phases of drug discovery for profiling the likely biological effects of novel compounds. For derivatives of the piperidine scaffold, these methods have been successfully applied to forecast their therapeutic potential and guide further experimental studies.

While specific PASS (Prediction of Activity Spectra for Substances) application data for this compound is not extensively documented in publicly available literature, the PASS tool has been utilized for other new piperidine derivatives to predict their pharmacological activity. clinmedkaz.org This computational tool analyzes the structure of a compound to predict its likely biological activities based on a vast database of known substance-activity relationships. For new modified piperidine derivatives, PASS has been used to forecast a wide range of biological activities, suggesting potential applications in treating conditions related to the central nervous system, cancer, and microbial infections, as well as potential use as local anesthetics and antiarrhythmic agents. clinmedkaz.org The predictions are based on the probability of a compound being active (Pa) or inactive (Pi) for a specific biological function.

Identifying the protein targets of a small molecule is a critical step in understanding its mechanism of action. Web-based tools like SwissTargetPrediction are employed to predict the most probable protein targets for bioactive molecules. clinmedkaz.orgexpasy.org For new piperidine derivatives, SwissTargetPrediction has been used to identify a variety of potential protein targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This prediction is based on the principle of chemical similarity, where the tool compares the query molecule to a database of known ligands for various protein targets. expasy.org The output provides a ranked list of potential targets, offering valuable insights for subsequent experimental validation. Other tools like TargetHunter and FastTargetPred also offer platforms for predicting putative protein targets for chemical compounds. nih.govbio.tools

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Molecular docking studies on various piperidine carboxamide derivatives have been instrumental in elucidating their binding modes with specific protein targets. For instance, docking studies of piperidine carboxamide derivatives as potential anaplastic lymphoma kinase (ALK) inhibitors have revealed key interactions within the kinase domain. researchgate.net These studies help in understanding how the ligand fits into the active site and which residues are crucial for binding. Similarly, docking studies on piperidine-based compounds have been used to understand their affinity for targets like the sigma receptor 1 (S1R), revealing specific interactions such as salt bridges and hydrogen bonds that contribute to high binding affinity. nih.gov In the context of antitubercular agents, molecular docking of piperidin-4-imine derivatives has helped in understanding their interaction with the enoyl-acyl carrier protein reductase enzyme. dovepress.com These computational models are crucial for rationalizing the structure-activity relationships observed in experimental assays. nih.govdergipark.org.trscienceopen.com

Virtual screening, often employing molecular docking, is a key component of rational drug design used to identify promising lead compounds from large chemical libraries. sciengpub.ir This approach has been applied to piperidine-based small molecules in the search for potential therapeutic agents against various diseases, including COVID-19. sciengpub.ir By computationally screening libraries of compounds against a specific protein target, researchers can prioritize a smaller, more manageable set of candidates for experimental testing. This significantly accelerates the drug discovery process. For example, a structure-based virtual screening of over 10,000 compounds identified carboxamide-containing molecules as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a framework for correlating the chemical structure of a series of compounds with their biological activity.

QSAR models have been developed for various piperidine derivatives to predict their activity and guide the design of new, more potent compounds. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to piperidine carboxamide derivatives to understand the structural requirements for inhibiting ALK. researchgate.netarabjchem.org These models generate statistical equations that relate the physicochemical properties (descriptors) of the molecules to their biological activity, such as IC50 values. tandfonline.comresearchgate.netnih.govtandfonline.com QSAR studies have also been used to predict the toxicity of piperidine derivatives. nih.gov Cheminformatics tools are essential for managing and analyzing the large datasets generated in these studies, including the calculation of molecular descriptors and the construction of predictive models. whiterose.ac.ukrsc.org These approaches have been pivotal in the design and optimization of furan-pyrazole piperidine derivatives as Akt1 inhibitors and antiproliferative agents. tandfonline.comresearchgate.netnih.govtandfonline.com

Development of Quantitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at correlating the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been detailed in the reviewed literature, the methodology applied to similar piperidine-containing molecules illustrates how such a model could be developed.

The general process for developing a QSAR model for a series of analogs of this compound would involve the following steps:

Data Set Compilation: A dataset of this compound analogs with experimentally determined biological activities (e.g., inhibitory concentrations) would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electronic properties of the molecule.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For instance, in a QSAR study on piperine (B192125) analogs as inhibitors of the NorA efflux pump from Staphylococcus aureus, a genetic function approximation method was used to generate a model. nih.gov This theoretical approach indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity, while the area of the molecular shadow in the XZ plane is inversely proportional to it. nih.gov The model also considered the heat of formation of the compounds in relation to their inhibitory activity. nih.gov

Similarly, a QSAR study on a series of tropinyl and piperidinyl esters as antimuscarinic agents correlated their hydrophobic, electronic, and steric characteristics with their activity. acs.org Parameters such as the HPLC capacity factor (log kw) for hydrophobicity, molecular volume for size, and Taft's polar substituent constant (σ*) for electronic character were used. acs.org The study found that the M3-inhibitory activities were mainly attributed to the electronic nature of the side chain, with good activity associated with electron-withdrawing groups. acs.org

A hypothetical QSAR study on this compound and its derivatives could explore similar descriptors to understand the structural requirements for a particular biological activity.

Data Analysis and Molecular Network Exploration

A molecular network for a library of compounds including this compound and its analogs would be constructed by:

Calculating Molecular Fingerprints: For each molecule, a "fingerprint" is generated. This is a binary string that represents the presence or absence of various structural features.

Measuring Similarity: The similarity between pairs of molecules is calculated using a metric like the Tanimoto coefficient, which compares their fingerprints.

Network Generation: The molecules are represented as nodes in a network, and an edge is drawn between two nodes if their structural similarity exceeds a certain threshold.

Network Analysis and Visualization: The resulting network can be visualized, with structurally similar compounds clustering together. This allows for the identification of "scaffold hops" (structurally distinct but functionally similar molecules) and the exploration of the chemical space around a lead compound like this compound.

This type of analysis can be instrumental in lead discovery and optimization. For example, a study on a library of piperazine-2-carboxamide (B1304950) derivatives utilized computational methods like reagent clustering and library profiling to maximize reagent diversity and optimize pharmacokinetic parameters. nih.gov A pharmacophore analysis revealed the added diversity gained from using different synthetic routes. nih.gov

By applying molecular networking to a virtual or synthesized library of this compound derivatives, researchers could:

Map the chemical space occupied by the library.

Identify areas of the chemical space that are under-explored.

Understand the structure-activity relationships within the context of the entire library.

Select diverse subsets of compounds for screening.

These computational approaches, from conformational analysis to QSAR and molecular networking, provide a framework for the rational design and discovery of novel compounds based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

Substitutions on the piperidine ring of N-methylpiperidine-2-carboxamide can profoundly influence its pharmacological profile by altering its size, shape, conformation, and electronic properties. These changes directly impact how the molecule binds to its target receptor.

Stereochemical Influence on Potency and Selectivity

The piperidine-2-carboxamide (B12353) core is inherently chiral at the carbon atom where the carboxamide group is attached. The introduction of additional substituents on the ring can create multiple chiral centers, leading to various diastereomers. Stereochemistry is a pivotal factor in drug action, as biological targets like receptors and enzymes are themselves chiral and often exhibit a strong preference for one stereoisomer over another.

The spatial orientation of substituents (axial versus equatorial) dictates the three-dimensional shape of the molecule, which is fundamental for receptor recognition. For instance, in studies of related 2-substituted N-acylpiperidines, a distinct preference for the substituent to occupy an axial or equatorial position was found to be dependent on the nature of the N-acyl group. nih.govresearchgate.net This conformational preference is critical, as it orients the functional groups in a specific manner required for optimal interaction with a binding pocket. researchgate.net In the case of N,2-dimethylpiperidine-1-carboxamide, a close analog, the axial conformer is favored by 2.1 kcal/mol over the equatorial one. nih.gov While stereoisomerism may have a minimal effect on bulk properties like basicity and lipophilicity, it can lead to significant variations in metabolic degradation rates and crystal packing energies, as indicated by differing melting points. nih.gov

Table 1: Conformational Preferences in 2-Substituted Piperidine Analogs
CompoundFavored Conformer (2-Substituent)Free Energy Difference (ΔG, kcal/mol)Reference
N,2-dimethylpiperidine-1-carboxamideAxial-2.1 nih.gov
1-(2-methyl-1-piperidyl)ethanoneAxial-3.2 nih.gov
N,N,2-trimethylpiperidine-1-carboxamideAxial-1.4 nih.gov

Effects of Alkyl and Aromatic Substituents on Pharmacological Profiles

The addition of alkyl and aromatic substituents to the piperidine ring is a common strategy to modulate a compound's pharmacological properties. These groups can influence ligand-target interactions through steric and electronic effects and alter physicochemical properties such as lipophilicity and metabolic stability.

In a study of piperidine carboxamides developed as antimalarial agents, the introduction of substituents on an aromatic ring attached to the piperidine core significantly impacted potency. nih.gov Specifically, para-substitution with electron-donating (OMe, Me) or electron-withdrawing (CN) groups resulted in a 3- to 5-fold increase in activity compared to the unsubstituted analog. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents at this position. nih.govrsc.org

Furthermore, modifying alkyl groups can fine-tune pharmacokinetic properties. For example, the selective introduction of fluorine atoms into N-alkyl side chains of piperidine-2-carboxamides was shown to modulate basicity and lipophilicity. nih.gov Such modifications can also influence the rate of metabolic degradation in human liver microsomes, which often correlates with changes in lipophilicity. nih.gov

Table 2: Effect of Aromatic Ring Substituents on Antimalarial Potency of Piperidine Carboxamide Analogs
Compound IDR1 Substituent (para-position)Potency (IC50, nM)Reference
(S)-SW042-H (Unsubstituted)15 nih.gov
SW923-OMe5 nih.gov
SW931-Me4 nih.gov
SW996-CN3 nih.gov

Role of the N-Methyl Group in Ligand-Target Interactions

The N-methyl group on the piperidine nitrogen is not merely a simple substituent; it fundamentally influences the molecule's conformation, basicity, and interaction with biological targets.

Conformational Constraints and Receptor Recognition

The N-methyl group introduces significant conformational constraints. Unlike a secondary amine (N-H), the methyl group has a defined size that can lead to steric hindrance, influencing the equilibrium between different ring conformations, such as the chair and twist-boat forms. rsc.org Experimental and computational studies on N-methylpiperidine (NMP) have identified an equilibrium between chair and twist conformeric structures. rsc.org The orientation of the N-methyl group (axial or equatorial) in relation to other ring substituents, particularly the C2-carboxamide, is critical. nih.gov The interplay between the N-methyl group and an N-acyl group (like the carboxamide) can force the ring into a specific conformation to minimize steric clash and optimize electronic interactions, such as π-conjugation between the nitrogen lone pair and the carbonyl group. nih.gov This conformational rigidity can be advantageous, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Modulation of Basicity and Reactivity

The methyl group is an electron-donating group, which increases the electron density on the piperidine nitrogen atom. This inductive effect enhances the basicity of the nitrogen, meaning it more readily accepts a proton. The resulting higher pKa value compared to an unsubstituted piperidine affects the compound's degree of ionization at physiological pH. This is pharmacologically significant because the ionization state influences solubility, cell membrane permeability, and the ability to form ionic interactions with receptor sites. Studies on related piperidine-2-carboxamides have shown that modulation of basicity by substituents directly impacts lipophilicity at neutral pH, which in turn affects solubility and metabolic stability. nih.gov

Carboxamide Moiety Modifications and Their Pharmacological Implications

The carboxamide moiety (-CONH-) is a cornerstone of the this compound structure, often participating in crucial hydrogen bonding interactions with target receptors. However, this group can also be susceptible to metabolic hydrolysis. Therefore, its modification or replacement with bioisosteres is a key strategy in drug design to enhance stability, improve potency, and fine-tune pharmacokinetic properties. drughunter.comctppc.org

Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, leading to similar biological activity. uniroma1.it In the context of the carboxamide group, both classical and non-classical bioisosteres can be employed. For instance, replacing the amide bond with metabolically robust heterocyclic rings such as tetrazoles, triazoles, or oxadiazoles can improve oral bioavailability and metabolic stability while maintaining the necessary geometry for receptor binding. drughunter.comctppc.org

A prominent example of this strategy was demonstrated in a series of piperidine-2-carboxylic acids, where a tetrazole moiety was successfully used as a bioisostere for the carboxylic acid group to create potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov Similarly, replacing a phenol group with a primary amide in a different series of piperidine derivatives led to enhanced receptor activity and improved metabolic stability. nih.gov These examples underscore the power of carboxamide modification to address specific liabilities in a drug candidate while preserving or enhancing its desired pharmacological effects.

Table 3: Common Bioisosteric Replacements for Amide/Carboxylic Acid Moieties
Original GroupBioisostereRationale for ReplacementReference
Carboxylic AcidTetrazoleImproves bioavailability and metabolic stability; mimics acidic proton. ctppc.orgnih.gov
Amide1,2,4-TriazoleIncreases metabolic stability; mimics H-bond properties. drughunter.com
AmideOxadiazoleEnhances metabolic stability and pharmacokinetic profile. drughunter.com
AmideReversed AmideAlters H-bonding pattern and susceptibility to proteases.

Hydrogen Bonding Interactions and Conformational Flexibility

The this compound core possesses key features that dictate its interaction with biological targets, primarily through hydrogen bonding and its inherent conformational flexibility. The carboxamide group itself is a classic hydrogen bond motif, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. The piperidine ring nitrogen can also function as a hydrogen bond acceptor.

The conformational state of the piperidine ring and the orientation of its substituents are critical for biological activity. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. However, the presence of substituents, such as the N-methyl and the C2-carboxamide groups, introduces complex stereoelectronic effects. For the C2-substituent, there is a preference for either an axial or equatorial position, which can be influenced by allylic strain. In related 2-substituted piperidine systems, the axial conformer can be favored, forcing the substituent into a specific orientation that may be crucial for fitting into a binding pocket. This conformational locking can pre-organize the molecule for optimal interaction with a target receptor or enzyme. The interplay between these conformers can significantly impact a compound's physical properties and binding affinity.

Furthermore, intramolecular hydrogen bonding can play a role in restricting conformational freedom, thereby reducing the entropic penalty of binding to a target. Studies on related heterocyclic systems have demonstrated that intramolecular hydrogen bonds can induce significant changes in the dihedral angle between the ring and its side chains, effectively controlling the molecule's shape.

Bioisosteric Replacements in this compound Analogues

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize drug properties by substituting one functional group or atom with another that has similar physical or chemical properties. This approach is widely applied to analogues of this compound to enhance potency, improve metabolic stability, modulate solubility, or reduce toxicity.

Key bioisosteric replacement strategies for this scaffold include:

Amide Bioisosteres: The carboxamide group is often a target for modification due to its potential for hydrolysis by metabolic enzymes. Common bioisosteres for amides include heterocyclic rings like oxadiazoles, triazoles, or imidazoles. These rings can mimic the hydrogen bonding capabilities of the amide group while often conferring greater metabolic stability and improved pharmacokinetic profiles.

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other cyclic or even acyclic structures to explore new chemical space or improve properties. A notable example is the use of bicyclic mimetics like azaspiro[3.3]heptanes. These rigid scaffolds serve as non-classical bioisosteres of piperidine, offering a distinct three-dimensional geometry while maintaining a similar exit vector for substituents.

The following table summarizes a comparative analysis of physicochemical properties for a model piperidine amide versus its bicyclic bioisosteres, demonstrating the impact of such replacements.

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane (58)1-Azaspiro[3.3]heptane (59)
clogP 3.73.43.4
logD 1.61.21.0
Solubility (µM) 1361213
Basicity (pKa) 8.89.39.0
Data derived from studies on model amide compounds to assess the impact of replacing a piperidine ring with azaspiro[3.3]heptane bioisosteres.

Rational Design of Novel Analogs based on SAR Principles

The insights gained from SAR studies are instrumental in the rational design of new analogues with superior therapeutic potential. Advanced strategies like scaffold hopping and multi-targeted ligand design are employed to build upon the this compound framework.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a creative process in lead discovery that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the essential pharmacophoric features required for biological activity. This technique is used to generate novel chemical entities with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a novel intellectual property position.

Starting from a lead compound containing the this compound core, medicinal chemists might replace the piperidine ring with other heterocycles like pyrrolidine (B122466), morpholine (B109124), or more complex fused ring systems. For instance, in the development of neurokinin-3 receptor (NK3R) antagonists, a scaffold hopping approach was used to replace a triazolopiperazine substructure with an isoxazolo[3,4-c]piperidine derivative, which led to a compound with moderate activity and improved environmental decomposability.

Lead optimization is a subsequent phase where the new scaffold and its substituents are systematically modified to refine the compound's profile. A key goal during this phase is often to improve physicochemical properties like solubility. In one reported scaffold-hopping exercise, the primary aim was to identify compounds with better solubility in both aqueous and FaSSIF (Fasted State Simulated Intestinal Fluid) media. This effort successfully yielded new scaffolds with significantly improved solubility compared to the original lead compound.

Multi-Targeted Ligand Design and Polypharmacology

For complex multifactorial diseases such as cancer and neurodegenerative disorders, the traditional "one molecule, one target" paradigm is often insufficient. An emerging and powerful strategy is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. This polypharmacological approach can lead to enhanced efficacy and a lower propensity for drug resistance.

The this compound scaffold can be incorporated as a key building block in an MTDL. For example, natural products containing a piperidine moiety, such as piperine (B192125), have been used as starting points for developing MTDLs for Alzheimer's disease. In one such study, piperine-derived ligands were synthesized to concurrently inhibit cholinesterases (AChE and BuChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), key targets in Alzheimer's pathology. Similarly, piperine-carboximidamide hybrids have been designed as multi-targeted agents that inhibit EGFR, BRAFV600E, and CDK2 kinases for antiproliferative activity. This strategy involves combining the piperidine-containing pharmacophore with other fragments known to bind to additional targets, creating a synergistic therapeutic effect within a single chemical entity.

Biological Activities and Pharmacological Profiles

Receptor Binding and Modulation Studies

G-Protein Coupled Receptors (GPCRs) Interaction

Derivatives of N-methylpiperidine have been identified as potent modulators of G-protein coupled receptors (GPCRs), a large family of receptors crucial for cellular signaling. A prominent example is Lasmiditan, a highly selective serotonin (B10506) 5-HT1F receptor agonist that features a piperidine (B6355638) ring in its structure. nih.govresearchgate.net This compound was developed as a novel treatment for migraine, specifically designed to avoid the vasoconstrictive effects associated with triptans, which target 5-HT1B/D receptors. biorxiv.org

In vitro binding studies demonstrated that Lasmiditan possesses a high affinity and more than 470-fold selectivity for the human recombinant 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptor subtypes. nih.gov Cryo-electron microscopy (cryo-EM) studies of Lasmiditan in complex with the 5-HT1F receptor and its associated G-protein have elucidated the structural basis for this selectivity and its activation mechanism. biorxiv.org The interaction is believed to inhibit pain pathways in both the central and peripheral nervous systems by modulating the release of neurotransmitters and neuropeptides like Calcitonin Gene-Related Peptide (CGRP). lilly.comnih.gov

Ion Channel Modulation (e.g., Voltage-Gated, Ligand-Gated)

The piperidine carboxamide structural class has been shown to modulate the activity of ion channels. Specifically, a class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel. pnas.orgnih.gov The TRPA1 channel is a ligand-gated, non-selective cation channel that functions as a sensor for irritants and is a therapeutic target for conditions like pain, itch, and respiratory diseases. pnas.orgnih.gov

Structural modeling and mutational analysis have revealed that these piperidine carboxamide compounds bind to a hydrophobic site located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments of the TRPA1 channel. nih.gov This binding site is noted to overlap with that of other known allosteric modulators. nih.gov The activation of TRPA1 by these compounds suggests a conserved ligand-binding site and gating mechanism that could be exploited for the rational design of new therapeutic agents targeting TRP channels. pnas.org Peptides derived from sea anemones, which act as modulators of TRPA1 and TRPV1 channels, have shown potential for treating neurodegenerative diseases. mdpi.com

Neurotransmitter Transporter Inhibition (e.g., Dopamine (B1211576), Serotonin, Norepinephrine (B1679862), Glycine)

The piperidine scaffold is a key pharmacophore in the development of inhibitors for monoamine neurotransmitter transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Dopamine Transporter (DAT): A novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, which contains a core N-methylpiperidine structure, was identified through pharmacophore database searching. nih.gov The initial lead compound demonstrated Ki values of 492 nM for binding affinity and 360 nM for the inhibition of dopamine reuptake. nih.gov Subsequent chemical modifications led to an analog with significantly higher affinity, exhibiting Ki values of 11 nM for binding and 55 nM for reuptake inhibition. nih.gov Conversely, studies on methylphenidate derivatives found that N-methylation of the piperidine ring led to a considerable reduction in affinity for the DAT. nih.gov Another study described 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine with an IC50 of 22.1 nM for the dopamine transporter. researchgate.net

Serotonin Transporter (SERT): A series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were investigated for their ability to bind to the serotonin transporter. nih.govoup.com These compounds displayed high affinity, with inhibition constant (Ki) values ranging from 2 to 400 nM, which is comparable to the antidepressant fluoxetine. nih.govoup.com These derivatives showed very weak affinity for 5-HT1A receptors and α2-adrenoceptors, indicating a selective profile for SERT. nih.govoup.com

Norepinephrine Transporter (NET): Compounds with a piperidine-like core structure have also been evaluated for NET inhibition. For instance, the tricyclic antidepressant Nortriptyline shows potent and selective inhibition of NET with a Ki value of 3.4 nM, compared to a Ki of 161 nM for SERT. nih.gov

Compound Class/ExampleTarget TransporterInhibition Constant (Ki) / IC50Source
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone analog (6)DAT11 nM (binding), 55 nM (reuptake) nih.gov
4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidineDAT22.1 nM (IC50) researchgate.net
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERT2 - 400 nM nih.govoup.com
NortriptylineNET3.4 nM nih.gov
NortriptylineSERT161 nM nih.gov

PD-1/PD-L1 Interaction Inhibition

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that suppresses T-cell activity. medchemexpress.com Blocking this interaction is a validated strategy in cancer immunotherapy. johnshopkins.edu While small-molecule inhibitors of this pathway are of great interest, research to date has primarily focused on scaffolds other than N-methylpiperidine-2-carboxamide.

For example, potent small-molecule inhibitors have been developed based on a biphenyl (B1667301) scaffold, such as BMS-202, which blocks the human PD-1/PD-L1 interaction with an IC50 value of 18 nM. medchemexpress.com Furthermore, studies have reported on [18F]-labeled pyridine-2-carboxamide derivatives as potential imaging probes for PD-L1 in tumors. nih.gov Although pyridine-2-carboxamide is a heterocyclic amide, it is structurally distinct from the saturated piperidine ring of this compound. Currently, there is a lack of published research directly linking this compound or its close derivatives to the inhibition of the PD-1/PD-L1 interaction.

Enzyme Inhibition and Activation Mechanisms

Cholinesterase and Monoamine Oxidase Inhibition

Derivatives containing the piperidine ring are well-established inhibitors of both cholinesterases (ChE) and monoamine oxidases (MAO), enzymes that are key targets in the treatment of neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition: The piperidine nucleus is a versatile scaffold for developing MAO inhibitors. nih.gov A study of pyridazinobenzylpiperidine derivatives identified compounds with potent and selective MAO-B inhibition. mdpi.com The lead compound, S5, exhibited an IC50 value of 0.203 µM for MAO-B and was found to be a competitive and reversible inhibitor with a Ki value of 0.155 µM. mdpi.com Piperine (B192125), a natural alkaloid containing a piperidine ring, also inhibits both MAO-A and MAO-B, with reported IC50 values of 20.9 µM and 7.0 µM, respectively. nih.gov

Structurally related N-methyl-piperazine chalcones have also been investigated as dual inhibitors. Compound 2k from this class showed highly selective and potent inhibition of MAO-B (IC50 = 0.71 µM; Ki = 0.21 µM) over MAO-A. nih.govresearchgate.net

Cholinesterase (ChE) Inhibition: The same N-methyl-piperazine chalcones that inhibit MAO also show activity against acetylcholinesterase (AChE). nih.gov For example, compound 2n was an effective AChE inhibitor with an IC50 of 4.32 µM, while compound 2k had an IC50 of 8.10 µM. nih.govresearchgate.net Other studies on different chalcone (B49325) series have reported highly potent AChE inhibitors with IC50 values in the nanomolar range (0.11 to 5.34 nM). researchgate.net

Compound Class/ExampleTarget EnzymeInhibitory Value (IC50 / Ki)MechanismSource
Pyridazinobenzylpiperidine (S5)MAO-BIC50: 0.203 µM; Ki: 0.155 µMCompetitive, Reversible mdpi.com
PiperineMAO-AIC50: 20.9 µMCompetitive nih.gov
PiperineMAO-BIC50: 7.0 µM; Ki: 3.19 µMCompetitive nih.gov
N-methyl-piperazine chalcone (2k)MAO-BIC50: 0.71 µM; Ki: 0.21 µMCompetitive, Reversible nih.govresearchgate.net
N-methyl-piperazine chalcone (2n)AChEIC50: 4.32 µMMixed-type nih.gov
Chalcone DerivativesAChEIC50: 0.11 - 5.34 nMN/A researchgate.net

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for the treatment of hyperpigmentation disorders. While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides valuable insights. For instance, studies on cinnamamides have shown that the incorporation of an N-methyl piperazine (B1678402) group can enhance tyrosinase inhibitory activity compared to other cyclic amine derivatives like morpholine (B109124) and cyclopentamine. nih.gov In one study, an N-methyl piperazine-containing cinnamamide (B152044) derivative demonstrated a dose-dependent inhibition of both cellular tyrosinase activity and melanin content in B16F10 melanoma cells. nih.gov This suggests that the N-methylated cyclic amine scaffold could be a beneficial feature for tyrosinase inhibition. However, further specific testing of this compound is required to confirm its direct effects on tyrosinase.

RNA Polymerase I Inhibition (Insights from related compounds)

RNA Polymerase I (Pol I) is a crucial enzyme for ribosome biogenesis, a process that is often upregulated in cancer cells to support their rapid growth and proliferation. Consequently, inhibitors of Pol I are being explored as potential anticancer agents. While direct inhibition of Pol I by this compound has not been explicitly demonstrated, studies on related complex heterocyclic compounds containing a carboxamide moiety offer significant insights.

A prominent example is the small molecule BMH-21, a pyridoquinazolinecarboxamide, which has been identified as a potent inhibitor of Pol I transcription. Structure-activity relationship (SAR) studies of BMH-21 and its analogs have revealed that the N,N-dimethylamino carboxamide side chain is critical for its biological activity. An analog lacking the amino group in this carboxamide arm was found to be devoid of any Pol I inhibitory or cytotoxic effects. This highlights the importance of the carboxamide functional group in the interaction with the biological target. Given that this compound features a related N-substituted carboxamide group, it is plausible that it could interact with similar biological targets, although this remains to be experimentally verified.

Cellular and Molecular Mechanisms of Action

The therapeutic potential of a compound is defined by its interaction with cellular and molecular pathways. For this compound and its analogs, research points towards mechanisms involving the modulation of key signaling pathways in cancer cells and the induction of programmed cell death.

Signaling Pathway Modulation (e.g., Cancer Cell Survival)

The survival and proliferation of cancer cells are often dependent on the dysregulation of various signaling pathways. Piperidine-containing compounds have been shown to modulate several of these critical pathways. For instance, research on piperine, a natural product containing a piperidine ring, has demonstrated its ability to inhibit signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cancer cell survival.

More specifically, studies on synthetic piperidine derivatives have provided further evidence of their role in modulating cancer-related signaling. A study on N-(2-aminoethyl)piperidine-4-carboxamide, a compound structurally related to this compound, identified it as a potential multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1. nih.gov These kinases are key components of signaling cascades that regulate cell proliferation, angiogenesis, and metastasis. The simultaneous inhibition of these targets by a single agent represents a promising strategy for cancer therapy. nih.gov Another related compound, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), has been shown to be a potent inhibitor of the NF-κB pathway, a central mediator of inflammation and cell survival. nih.gov

Induction of Apoptosis and Cytotoxicity

A key characteristic of many anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Several studies on piperidine derivatives have demonstrated their cytotoxic and pro-apoptotic properties. For example, research on 2,6-disubstituted N-methylpiperidine derivatives has shown their cytotoxic effects against human colon carcinoma cell lines.

Furthermore, a study on derivatives of N-(2-aminoethyl)piperidine-4-carboxamide revealed their ability to induce significant apoptosis in HepG2 human liver cancer cells. nih.gov The induction of apoptosis is a desirable mechanism of action for anticancer drugs as it leads to the controlled elimination of cancer cells. The cytotoxic effects of these related piperidine carboxamides suggest that this compound may also possess the ability to trigger apoptotic pathways in cancer cells, a hypothesis that warrants further investigation.

Preclinical Pharmacological Evaluation

The preclinical evaluation of a compound involves a series of in vitro and in vivo studies to determine its efficacy and pharmacological properties before it can be considered for clinical trials. For this compound and its analogs, in vitro assays have been instrumental in quantifying their potency and efficacy.

In Vitro Efficacy and Potency Assays

In vitro assays are fundamental for determining the concentration at which a compound elicits a specific biological response. These assays often involve testing the compound against various cell lines or enzymes to determine metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50).

For derivatives of the closely related N-(2-aminoethyl)piperidine-4-carboxamide, in vitro anti-proliferative assays have been conducted on several human cancer cell lines. One representative compound from this series demonstrated an IC50 value of 11.3 μM against the HepG2 human liver cancer cell line and a more potent IC50 value of 4.5 μM against the K562 human chronic myelogenous leukemia cell line. nih.gov The K562 cell line is known for the hyperactivity of multiple kinases, suggesting that the compound's multi-targeted nature may contribute to its enhanced potency in this context. nih.gov

Below is a data table summarizing the in vitro efficacy of a representative N-(2-aminoethyl)piperidine-4-carboxamide derivative.

Cell LineCancer TypeIC50 (μM)
HepG2Human Liver Cancer11.3
K562Human Chronic Myelogenous Leukemia4.5

Selectivity Profiling and Off-Target Effects

The therapeutic utility of a compound is often dictated by its selectivity for its intended biological target over other proteins, which helps to minimize off-target effects. For piperidine carboxamide derivatives, selectivity has been a key focus of optimization.

A series of piperidine-4-carboxamide derivatives were designed and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. units.itmolbnl.it In this series, the tetrahydroquinoline derivative 2k , which features a 4-chlorobenzyl group attached to the piperidine nitrogen, demonstrated a very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. units.itmolbnl.it This highlights how specific substitutions on the core scaffold can drive significant selectivity for a particular receptor subtype.

In another study, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are targets for glaucoma and cancer. nih.gov The development of inhibitors that are selective for cancer-related isoforms (hCA IX and XII) over off-target cytosolic isoforms (hCA I and II) is crucial. nih.gov The study found that while many of the piperazine-based derivatives inhibited the off-target hCA I in the nanomolar range, specific analogs like compound 13 (an n-octyl derivative) showed a favorable selectivity profile, inhibiting the target hCA XII with a Ki of 6.7 nM and being approximately 13-fold more selective for hCA XII over hCA I and 6-fold over hCA II. nih.gov

The investigation of potential off-target effects is also critical. A study on a new class of IPMK (Inositol Polyphosphate Multikinase) kinase inhibitors, which share structural similarities, identified several potential off-target kinases, including DYRK1, KDR (also known as VEGFR-2), and DAPK1. acs.org Inhibition of these off-target kinases could lead to distinct biological responses; for example, DAPK1 inhibition might promote apoptosis, while KDR inhibition could suppress angiogenesis. acs.org Such profiling is essential for interpreting cellular activity and guiding future drug development to enhance on-target selectivity. acs.org

Table 1: Selectivity Profiles of Various Piperidine Carboxamide Derivatives

Derivative ClassPrimary Target(s)Off-Target(s) / Selectivity ProfileReference
Piperidine-4-carboxamides (e.g., compound 2k)Sigma-1 (σ1) ReceptorHighly selective (351-fold) over Sigma-2 (σ2) receptor. units.itmolbnl.it
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (e.g., compound 13)Carbonic Anhydrase XII (hCA XII)~13-fold selective over hCA I and ~6-fold selective over hCA II. nih.gov
IPMK Kinase Inhibitors (e.g., compound 14)IPMK (Inositol Polyphosphate Multikinase)Potential off-targets include DYRK1, KDR (VEGFR-2), and DAPK1. acs.org

Potential Therapeutic Applications (e.g., in Oncology, Central Nervous System Disorders)

The structural versatility of the piperidine carboxamide scaffold has made it a valuable template for designing agents against complex diseases like cancer and central nervous system (CNS) disorders.

Oncology

Several strategies utilizing piperidine carboxamide derivatives have been explored for their anticancer potential. One approach involves creating bioreducible prodrugs designed to be activated in the hypoxic environment of tumors. nih.gov A study of 2,6-disubstituted N-methylpiperidine derivatives found that cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine were the most toxic compounds against human colon carcinoma cell lines (HT 29 and BE), with IC50 values between 6 and 11 µM. nih.gov

Other derivatives have been designed to target specific oncogenic pathways. A series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.gov Compound VIk from this series was the most potent, with a GI50 of 35 nM across four cancer cell lines and strong inhibitory activity against CDK2 (IC50 = 12 nM). nih.gov

Inducing a non-proliferative state known as senescence in cancer cells is another therapeutic strategy. N-arylpiperidine-3-carboxamide derivatives have been identified as capable of inducing a senescence-like phenotype in human melanoma A375 cells. nih.gov The study emphasized the structural importance of the piperidine-3-carboxamide moiety, as the regioisomeric piperidine-4-carboxamide analog was inactive. nih.gov

Furthermore, derivatives targeting tumor-associated enzymes have shown promise. As mentioned previously, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides that selectively inhibit carbonic anhydrase isoforms hCA IX and hCA XII, which are overexpressed in solid tumors and contribute to their aggressive phenotype, represent a key area of research. nih.gov

Table 2: Piperidine Carboxamide Derivatives in Oncology Research

Derivative ClassProposed Target/MechanismCancer Model(s)Reference
2,6-Disubstituted N-methylpiperidinesBifunctional alkylating agentsHuman colon carcinoma (HT 29, BE) nih.gov
Piperine-carboximidamide hybridsEGFR, BRAF, CDK2 inhibitionFour human cancer cell lines nih.gov
N-arylpiperidine-3-carboxamidesInduction of senescenceHuman melanoma (A375) nih.gov
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase (hCA IX, hCA XII) inhibitionValidated targets for solid tumors nih.gov

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-acting drugs. Derivatives of piperidine carboxamide have been specifically developed as high-affinity ligands for targets relevant to neurological and psychiatric conditions. Research has focused on developing ligands for sigma receptors, which are involved in modulating neurotransmitter systems. units.itmolbnl.it A series of piperidine-4-carboxamide derivatives were synthesized to improve selectivity for the σ1 receptor, a target for various CNS disorders. units.itmolbnl.it The N-(p-chlorobenzyl)piperidine carboxamide scaffold was identified as a crucial molecular determinant for effective σ1 receptor binding. units.it The development of such selective ligands is a key step toward potential therapeutics for CNS diseases. nih.gov

Anti-infective Applications (e.g., Antimicrobial, Antifungal, Antiviral)

Derivatives based on the this compound structure have demonstrated a broad spectrum of anti-infective activities.

Antimicrobial/Antibacterial Activity

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase. asm.orgnih.gov This mechanism is distinct from that of fluoroquinolones. These compounds show bactericidal and antibiofilm activity against the Mycobacterium abscessus complex, a group of intrinsically drug-resistant bacteria. asm.org Other studies have shown that substituted N-(2-Nitrophenyl)piperidine-2-carboxylic acid carboxamides exhibit promising activity against Gram-positive bacteria, with one derivative showing a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus. researchgate.net The introduction of an N-methyl piperidine group to other scaffolds has also been shown to modulate antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli. tsijournals.com Additionally, novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Activity

The piperidine carboxamide scaffold has also been incorporated into compounds with significant antifungal properties. A series of benzaldehyde (B42025) thiosemicarbazide (B42300) derivatives containing a piperidine moiety displayed good to excellent fungicidal activity against several plant pathogenic fungi, including Pythium aphanidermatum and Rhizoctonia solani. nih.gov Similarly, novel 1,2,4-oxadiazole (B8745197) derivatives featuring a piperidine ring showed potent activity against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn For instance, compound 6o in this series had an inhibition rate of 98% against soybean rust at a concentration of 3.13 mg/L. sioc-journal.cn

Antiviral Activity

Research has also uncovered the potential of piperidine carboxamides as antiviral agents. A notable study found that piperidine-4-carboxamide analogs can inhibit human coronaviruses, including NL63, OC43, and SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com These compounds are thought to act on a host factor, giving them broad-spectrum potential against various RNA viruses. gavinpublishers.com In the context of HIV, novel piperidine-4-carboxamide derivatives were designed as C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov CCR5 is a critical co-receptor for HIV-1 entry into host cells. Two compounds, 16g and 16i , displayed antiviral activity with IC₅₀ values of 73.01 nM and 94.10 nM, respectively, in an HIV-1 single-cycle assay. nih.gov

Table 3: Anti-Infective Profile of Piperidine Carboxamide Derivatives

Derivative ClassActivity TypeTarget Organism/VirusProposed Target/MechanismReference
Piperidine-4-carboxamides (P4Cs)AntibacterialMycobacterium abscessusDNA Gyrase Inhibition asm.orgnih.gov
N-(2-Nitrophenyl)piperidine-2-carboxylic acidsAntibacterialStaphylococcus aureusNot specified researchgate.net
Benzaldehyde thiosemicarbazides with piperidineAntifungalPythium aphanidermatum, Rhizoctonia solaniNot specified nih.gov
1,2,4-Oxadiazoles with piperidineAntifungalPhakopsora pachyrhizi (Soybean rust)Histone deacetylase 4 (HDACs 4) sioc-journal.cn
Piperidine-4-carboxamidesAntiviralHuman Coronaviruses (incl. SARS-CoV-2)Host factor (potential) gavinpublishers.com
Piperidine-4-carboxamidesAntiviralHIV-1CCR5 Inhibition nih.gov

Insect Repellent Properties (for specific chiral analogs)

A specific chiral analog, (1S, 2′S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide, known as SS220 , has been identified as a highly effective arthropod repellent. nih.govoup.comresearchgate.net This compound emerged from research on the racemic mixture 2-methylpiperidinyl-3-cyclohexene-1-carboxamide (designated AI3-37220), which itself was an effective repellent against various blood-feeding arthropods. oup.comoup.com

The stereoisomer SS220 has demonstrated repellent efficacy that is comparable or superior to DEET (N,N-diethyl-3-methylbenzamide), a widely used standard. nih.govresearchgate.net In laboratory assays using human volunteers, SS220 was as effective as DEET against Aedes aegypti mosquitoes, and both were more effective than another repellent, Bayrepel. nih.govresearchgate.net Against Anopheles stephensi, all three compounds were found to be equally effective. nih.govresearchgate.net Field studies in Australia further confirmed its potency, showing that a 20% formulation of SS220 provided significantly better protection against mosquitoes, predominantly Culex annulirostris, than a 20% DEET formulation. dtic.mil Seven hours after application, SS220 provided over 96% protection, whereas DEET's protection had fallen to approximately 59%. dtic.mil The demonstrated efficacy and ease of synthesis suggest that SS220 is a strong candidate to serve as a new-generation insect repellent for protection against disease-carrying arthropods. nih.govoup.com

Table 4: Comparative Repellent Efficacy of SS220

RepellentTarget Mosquito SpeciesEfficacy FindingReference
SS220Aedes aegyptiAs effective as DEET; more effective than Bayrepel in lab assays. nih.govresearchgate.net
SS220Anopheles stephensiEqually effective as DEET and Bayrepel in lab assays. nih.govresearchgate.net
SS220 (20% formulation)Culex annulirostris (field)Provided >96% protection after 7 hours, significantly outperforming 20% DEET (58.9% protection). dtic.mil

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are crucial for predicting the in vivo metabolic clearance of a compound. nih.govenamine.net These studies typically utilize liver microsomes, which are rich in drug-metabolizing enzymes. creative-bioarray.com

Hepatic Microsomal Stability Assays

Hepatic microsomal stability assays are a primary tool for evaluating the metabolic vulnerability of a compound. enamine.net These assays incubate the test compound with liver microsomes and necessary cofactors, such as NADPH, to initiate metabolic reactions. creative-bioarray.com The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance and metabolic half-life. enamine.netmdpi.com For piperidine-containing compounds, these assays have been used to guide structural modifications to improve metabolic stability. nih.govnih.gov For instance, studies on piperidine (B6355638) derivatives have shown that even subtle structural changes can significantly alter their metabolic half-life in human and rat liver microsomes. nih.gov The stability of a compound in these assays is a key predictor of its in vivo behavior. nih.gov

Table 1: Example Data from a Hypothetical Hepatic Microsomal Stability Assay for N-methylpiperidine-2-carboxamide

ParameterValue
Initial Concentration1 µM
Incubation Time (min)0, 5, 15, 30, 60
Half-life (t½)Calculated from disappearance rate
Intrinsic Clearance (CLint)Calculated from half-life

Identification of Major Metabolites from Related Compounds

The metabolism of this compound can be inferred from studies on structurally similar local anesthetics like ropivacaine (B1680718) and mepivacaine (B158355). nih.govpfizermedical.comresearchgate.net These compounds share the N-substituted piperidine carboxamide scaffold.

For ropivacaine, major metabolic pathways include N-dealkylation and aromatic hydroxylation. nih.govdrugbank.com The primary metabolites identified are 2',6'-pipecoloxylidide (PPX), which results from N-dealkylation, and 3'-hydroxyropivacaine and 4'-hydroxyropivacaine from aromatic hydroxylation. nih.govnih.gov PPX is considered a major metabolite in human hepatic microsomes. nih.gov

Mepivacaine also undergoes extensive metabolism. pfizermedical.comdrugbank.com Its identified metabolites include two phenolic derivatives, which are primarily excreted as glucuronide conjugates, and the N-demethylated compound, 2',6'-pipecoloxylidide. pfizermedical.compfizer.comfda.govnih.gov

Table 2: Major Metabolites Identified from Compounds Structurally Related to this compound

Parent CompoundMajor MetabolitesMetabolic Reaction
Ropivacaine2',6'-pipecoloxylidide (PPX)N-dealkylation
3'-hydroxyropivacaineAromatic Hydroxylation
4'-hydroxyropivacaineAromatic Hydroxylation
Mepivacaine2',6'-pipecoloxylidideN-demethylation
Phenolic derivativesHydroxylation

Enzymatic Biotransformations

The biotransformation of this compound is expected to be catalyzed by several enzyme systems, with cytochrome P450 playing a central role.

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. openanesthesia.orgnih.gov For amide-type local anesthetics, CYP enzymes are the primary catalysts for their biotransformation. nih.gov

Studies on ropivacaine have specifically implicated CYP3A4 and CYP1A2 in its metabolism. nih.govdrugbank.comnih.gov CYP3A4 is primarily responsible for the N-dealkylation of ropivacaine to form PPX. nih.govoup.com On the other hand, CYP1A2 is the main enzyme involved in the aromatic hydroxylation to produce 3'-hydroxyropivacaine. nih.govnih.gov The metabolism of other piperidine-containing drugs has also been shown to be mediated by CYP enzymes, particularly CYP3A4 and CYP2D6. researchgate.net

N-Demethylation Pathways (Analogous to Stachydrine (B192444) Metabolism)

N-demethylation is a common metabolic pathway for compounds containing an N-methyl group. nih.gov This process is often catalyzed by CYP enzymes. nih.gov In the context of this compound, the removal of the methyl group from the piperidine nitrogen is a probable metabolic route.

An analogous pathway can be seen in the metabolism of stachydrine (N,N-dimethyl-L-proline). Stachydrine undergoes enzymatic conversion, which involves demethylation steps. frontiersin.orgrsc.org While the specific enzymes may differ, the general principle of N-demethylation is a key biotransformation pathway for such alkaloids. frontiersin.org For mepivacaine, N-demethylation to 2',6'-pipecoloxylidide is a recognized metabolic step. pfizermedical.comfda.govnih.gov

Hydrolysis of Carboxamide Linkages

The carboxamide linkage in this compound is another potential site for metabolic transformation. While amide bonds are generally more stable to hydrolysis than ester bonds, enzymatic hydrolysis can occur. wikipedia.org Enzymes such as amidases can catalyze the cleavage of the amide bond, although this is generally a slower process compared to CYP-mediated oxidation. researchgate.netnih.gov Studies on piperidine carboxamide derivatives have noted that hydrolysis can be a metabolic pathway, though often a minor one compared to oxidation. nih.gov The hydrolysis of the carboxamide would lead to the formation of N-methylpipecolic acid and the corresponding aniline (B41778) derivative.

Relationship between Metabolism and Biological Activity

Active Metabolite Generation and Their Pharmacological Contribution

Direct metabolic studies on this compound are not extensively documented in publicly available literature, as it is often utilized as a fragment in the synthesis of more complex molecules. However, the metabolic pathways of structurally related local anesthetics, such as mepivacaine and ropivacaine, which share the N-substituted piperidine-2-carboxamide (B12353) core, offer significant insights into the potential biotransformation of this compound and the generation of active metabolites.

For these related compounds, metabolism primarily occurs in the liver and involves N-dealkylation, hydroxylation, and subsequent conjugation. drugs.comnih.govpfizermedical.comnih.gov It is plausible that this compound would undergo similar transformations.

Potential metabolic pathways for this compound include:

N-demethylation: The removal of the methyl group from the piperidine nitrogen would yield piperidine-2-carboxamide. This is a common metabolic route for N-alkylated piperidines. pfizermedical.com

Piperidine Ring Hydroxylation: Oxidation of the piperidine ring, potentially at the 3- or 4-position, would result in hydroxylated metabolites. For instance, the major metabolite of ropivacaine is 3-OH-ropivacaine, formed through aromatic hydroxylation. nih.govnih.gov

Amide Hydrolysis: While amides are generally more resistant to hydrolysis than esters, enzymatic hydrolysis of the carboxamide bond could occur, leading to the formation of N-methylpipecolic acid and ammonia.

A study on the structurally similar local anesthetic mepivacaine identified three main metabolites in humans: two phenolic metabolites (excreted as glucuronide conjugates) and the N-demethylated compound, 2',6'-pipecoloxylidide. drugs.compfizermedical.com Similarly, ropivacaine is extensively metabolized, with the main metabolites being 3-OH-ropivacaine and the N-dealkylated product, 2',6'-pipecoloxylidide (PPX). nih.govnih.gov

Parent CompoundMajor MetabolitesMetabolic PathwayPharmacological Activity of Metabolites
Mepivacaine3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine, 2',6'-pipecoloxylidide (N-dealkylated)Hydroxylation, N-dealkylationGenerally less active than parent compound.
Ropivacaine3-OH-ropivacaine, 2',6'-pipecoloxylidide (PPX)Aromatic Hydroxylation, N-dealkylationUnbound PPX and hydroxylated metabolites have less pharmacological activity than ropivacaine in animal models. drugbank.com
This compound (Predicted) Piperidine-2-carboxamide, Hydroxylated derivatives N-demethylation, Ring Hydroxylation Likely less active than parent compound.

Metabolic Clearance and Half-Life Considerations

The rate of metabolic clearance and the resulting elimination half-life are critical determinants of a drug's duration of action. For piperidine-based compounds, these pharmacokinetic parameters are heavily influenced by the nature of the substituents on the piperidine ring and the amide nitrogen.

The metabolism of piperidine derivatives is generally carried out by hepatic cytochrome P450 enzymes. The rate of these metabolic reactions directly impacts the compound's clearance from the body. A faster rate of metabolism will lead to a shorter half-life, while a slower rate will result in a longer half-life and prolonged exposure.

Studies on the local anesthetics mepivacaine and ropivacaine provide valuable data points for estimating the metabolic clearance and half-life of compounds containing the this compound scaffold.

Mepivacaine: Is rapidly metabolized, with only 5 to 10 percent being excreted unchanged in the urine. drugs.com The liver is the primary site of metabolism. drugs.comnih.gov The half-life of mepivacaine in adults is reported to be between 1.9 and 3.2 hours. drugbank.com

Ropivacaine: Is also extensively metabolized, with only about 1% of the dose excreted unchanged in the urine. nih.gov The major metabolite, 3-OH-ropivacaine, accounts for approximately 37% of the dose excreted in urine. nih.gov The elimination half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours after epidural administration. nih.gov The total plasma clearance of ropivacaine has been measured at 397 ± 127 ml/min. nih.gov

The presence of the N-methyl group and the lack of a bulky N-aryl substituent on the carboxamide in this compound, as seen in mepivacaine and ropivacaine, would likely influence its pharmacokinetic profile. It is conceivable that the smaller and less lipophilic nature of this compound compared to its local anesthetic analogues could result in a different metabolic rate and consequently a different half-life. Without empirical data, it is difficult to predict the exact values, but the established metabolic pathways for similar structures suggest that it would undergo relatively efficient hepatic clearance.

CompoundElimination Half-life (t½)Primary Site of MetabolismKey Metabolic Enzymes
Mepivacaine1.9 - 3.2 hours (adults) drugbank.comLiver drugs.comnih.govCytochrome P450
Ropivacaine~1.8 hours (IV), ~4.2 hours (epidural) nih.govLiver nih.govCYP1A2, CYP3A4 nih.gov
This compound (Predicted) Unknown Liver (Predicted) Cytochrome P450 (Predicted)

Chiral Properties and Stereochemical Implications in Research

Stereoisomerism of the Piperidine (B6355638) Ring and N-Methyl Center

N-methylpiperidine-2-carboxamide possesses two primary sources of stereoisomerism: the chirality of the piperidine ring at the C2 position and the conformational dynamics of the N-methyl group.

The carbon atom at the 2-position of the piperidine ring, to which the carboxamide group is attached, is a chiral center. This means it can exist in two different spatial arrangements, which are non-superimposable mirror images of each other. These are designated as the (R) and (S) enantiomers. The specific configuration, whether (R) or (S), is determined by the Cahn-Ingold-Prelog priority rules.

The presence of this chiral center means that this compound can exist as a pair of enantiomers. In a laboratory synthesis, if no chiral control is exerted, the compound is typically produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. However, methods for the asymmetric synthesis of piperidine derivatives are available, allowing for the selective production of one enantiomer over the other. For instance, the synthesis of chiral 2-substituted piperidines can be achieved from amino acids with known stereochemistry. scbt.com

The nitrogen atom of the piperidine ring, being bonded to three different groups (the methyl group, and two different carbon atoms of the ring), can also be considered a chiral center. However, the inversion at the nitrogen atom is typically rapid at room temperature, leading to a mixture of conformers rather than stable, isolable enantiomers based on the nitrogen's configuration alone.

The piperidine ring is not planar and, similar to cyclohexane, adopts a number of non-planar conformations to minimize ring strain. The most stable conformation is the chair form. In N-methylpiperidine, the N-methyl group can occupy either an axial or an equatorial position on the nitrogen atom. These two chair conformations are in equilibrium and can interconvert through a process known as ring inversion, which passes through higher-energy twist-boat conformations. nih.gov

Studies on N-methylpiperidine have shown that the equatorial conformer, where the methyl group points away from the bulk of the ring, is more stable than the axial conformer. nih.gov The energy difference between the equatorial and axial conformers of N-methylpiperidine has been determined to be approximately 11.3 kJ/mol in cyclohexane. nih.gov This conformational preference is influenced by steric interactions.

Enantioselective Interactions with Biological Targets

The chirality of this compound is of paramount importance in the context of its biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.

Enantiomers of a chiral compound can interact differently with chiral biological macromolecules such as enzymes and receptors. This is because the binding sites of these biological targets are themselves chiral, creating a diastereomeric interaction with the enantiomers of the drug. This can lead to one enantiomer having a much higher affinity and, consequently, greater potency than the other.

While specific data on the differential affinity and potency of the (R)- and (S)-enantiomers of this compound are not extensively detailed in the available literature, studies on related chiral piperidine-containing compounds consistently demonstrate this principle. For example, in a series of chiral pyrimidinyl-piperazine carboxamide derivatives, the compounds with an (S)-configuration at the chiral center were found to be up to 5-fold more active as α-glucosidase inhibitors than their (R)-configuration counterparts. wikipedia.org

This difference in activity is attributed to the specific three-dimensional arrangement of the functional groups, which allows one enantiomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the binding site of the biological target.

The differential interaction of enantiomers with biological targets can also lead to stereospecific pharmacological effects. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects. The use of a single, pure enantiomer (an enantiopure drug) can therefore lead to a better therapeutic index, with a reduction in off-target effects.

For instance, the alkaloid coniine, which has a 2-propylpiperidine (B147437) structure, exists as (S)-(+)- and (R)-(−)-enantiomers. Both are toxic, but the (R)-enantiomer is generally the more biologically active and toxic of the two. acs.org This highlights how stereochemistry can profoundly influence the pharmacological and toxicological profile of a piperidine derivative. The development of stereoselective syntheses for chiral piperidines is thus a significant area of research in medicinal chemistry, aiming to produce enantiomerically pure compounds with improved therapeutic properties. americanelements.comacs.org

Analytical Methods for Enantiomeric Purity

Given the potential for different biological activities between the enantiomers of this compound, methods to separate and quantify the individual enantiomers are crucial for research and quality control. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose. researchgate.net

Chiral HPLC columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. Various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and crown ethers. researchgate.net The choice of the CSP and the mobile phase composition are critical for achieving good separation.

For piperidine carboxamide derivatives, both normal-phase and reversed-phase HPLC can be effective. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. For example, a silica (B1680970) monolithic column modified with L-pipecolic acid has been used as a chiral stationary phase for the separation of dansyl amino acids.

The enantiomeric purity, typically expressed as enantiomeric excess (ee), can be determined by integrating the peak areas of the two enantiomers in the chromatogram. This is essential to confirm the success of an asymmetric synthesis or a chiral separation process.

Table of Analytical Methods for Chiral Separation:

Analytical TechniquePrincipleApplication Notes
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.A widely used and effective method for the separation and quantification of enantiomers. Various CSPs are available, and method development is often required to optimize the separation. researchgate.net
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Offers high separation efficiency and requires only small sample volumes. Can be coupled with mass spectrometry (MS) for detection.
Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase. Derivatization may be required to increase volatility.Suitable for volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of enantiomers can be differentiated.Useful for determining enantiomeric purity but generally less sensitive than chromatographic methods for trace analysis.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations of piperidine derivatives.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantiomeric separation of a broad range of compounds, including piperidine derivatives. The success of the separation is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving racemic mixtures of cyclic compounds. nih.govspringernature.comresearchgate.netmdpi.comfigshare.com These CSPs, often coated or immobilized on a silica support, provide a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation. springernature.com

For N-substituted piperidine-2-carboxamides, a typical approach would involve screening different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) with various mobile phases, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov The addition of a small amount of an amine, like diethylamine (B46881) (DEA), to the mobile phase can be beneficial for improving peak shape and resolution, especially for basic compounds like piperidines.

Interactive Data Table: Illustrative Chiral HPLC Parameters for Piperidine Derivatives

ParameterValue
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Expected Outcome Baseline separation of (R) and (S) enantiomers

Note: This table represents typical starting conditions for method development for a compound like this compound, based on data for similar structures. Actual parameters would require optimization.

Gas Chromatography (GC):

Chiral Gas Chromatography is another powerful technique for determining enantiomeric excess, particularly for volatile and thermally stable compounds. Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns. ethernet.edu.etmdpi.comrsc.orggcms.cztum.de These cyclodextrin (B1172386) derivatives create a chiral cavity into which the enantiomers can include themselves to varying extents, resulting in different retention times.

For a compound like this compound, direct analysis or derivatization to increase volatility might be necessary. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the temperature program are critical parameters for achieving successful enantioseparation.

Interactive Data Table: Illustrative Chiral GC Parameters for Piperidine Derivatives

ParameterValue
Column Cyclodextrin-based capillary column (e.g., Beta-DEX™)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250 °C
Expected Outcome Separation of the two enantiomeric peaks

Note: This table illustrates typical parameters for chiral GC analysis of a piperidine derivative. Method development would be required to optimize for this compound.

Spectroscopic Chiral Recognition Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer an alternative and often complementary approach to chromatography for the determination of enantiomeric excess. These techniques rely on the use of a chiral auxiliary that interacts with the enantiomers to produce diastereomeric complexes, which can then be distinguished by spectroscopy.

NMR Spectroscopy:

In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can exhibit separate signals in the NMR spectrum. ethernet.edu.etredalyc.orgnih.govmdpi.comnih.gov This allows for the direct determination of the enantiomeric ratio by integrating the corresponding peaks.

For piperidine derivatives, crown ethers, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have been shown to be effective chiral solvating agents. ethernet.edu.etnih.gov The amine functionality of the piperidine is protonated by the carboxylic acid groups of the crown ether, leading to the formation of diastereomeric ammonium-carboxylate ion pairs. The different spatial arrangements of these complexes result in distinct chemical shifts for the protons of the two enantiomers.

Another approach involves the use of chiral derivatizing agents, such as Mosher's acid or its derivatives, which react with the chiral analyte to form diastereomers that can be distinguished by NMR. However, this method requires a reactive functional group on the analyte and can be more labor-intensive.

Interactive Data Table: Illustrative ¹H NMR Parameters for Chiral Discrimination

ParameterValue
Spectrometer Frequency 400 MHz or higher
Solvent CDCl₃ or other suitable deuterated solvent
Chiral Solvating Agent (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid
Analyte Concentration ~10 mM
CSA Concentration ~10-20 mM (optimization may be needed)
Temperature 25 °C
Observed Nuclei ¹H
Expected Outcome Splitting of one or more proton signals into two sets of peaks, corresponding to the two enantiomers.

Note: This table outlines a general approach for chiral NMR analysis. The specific protons that show separation and the magnitude of the chemical shift difference (Δδ) would depend on the specific interactions between this compound and the chiral solvating agent.

Mass Spectrometry:

While mass spectrometry itself is not inherently a chiral technique, it can be coupled with chiral separation methods (LC-MS, GC-MS) for sensitive detection and quantification. Furthermore, certain mass spectrometric techniques can be used for chiral analysis through the formation of diastereomeric complexes with a chiral selector in the gas phase. rsc.org The relative stabilities of these complexes can be probed by collision-induced dissociation (CID), where different fragmentation patterns or ion intensities may be observed for the two diastereomers.

Advanced Research Directions and Future Perspectives for N Methylpiperidine 2 Carboxamide

The unique structural features of N-methylpiperidine-2-carboxamide, a chiral heterocyclic compound, position it as a compelling scaffold for future drug discovery and development. Advanced research into this molecule is poised to explore its potential in sophisticated therapeutic and diagnostic applications. The following sections outline key areas for future investigation, from the development of precision chemical tools to the integration of cutting-edge computational methods.

Q & A

Q. What are the common synthetic routes for N-methylpiperidine-2-carboxamide, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting piperidine-2-carboxamide with methylating agents like methyl iodide under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%), as validated by HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., methyl group at N1, carboxamide at C2) by analyzing chemical shifts and coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 157.12) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Peaks near 1650 cm1^{-1} confirm the carboxamide C=O stretch .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models during structural analysis?

Discrepancies (e.g., unexpected 1H^1H-NMR splitting patterns) are addressed by:

  • Dynamic NMR experiments : To probe conformational exchange in solution .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms or rotational barriers .
  • X-ray crystallography : Definitive structural assignment via single-crystal diffraction (e.g., SHELXL refinement) resolves ambiguities .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they mitigated?

  • Crystal twinning : Common in piperidine derivatives due to flexible rings. Use SHELXD for twin detection and SHELXL for refinement with HKLF5 format .
  • Disorder : Methyl or carboxamide groups may exhibit positional disorder. Apply PART and SIMU restraints during refinement .
  • Data resolution : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for accurate modeling .

Q. How can synthetic yields be optimized for this compound under scale-up conditions?

  • Solvent selection : Replace THF with DMF to enhance solubility of intermediates at elevated temperatures .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate methyl transfer .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progression and adjust reagent addition rates .

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound in drug discovery?

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity using descriptors like logP and polar surface area .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a donor) using Schrödinger Suite .

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Feasible Synthetic Routes

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N-methylpiperidine-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.